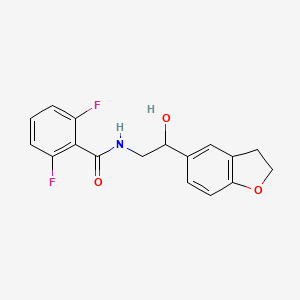

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,6-difluorobenzamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a type of heterocyclic compound that consists of a fused five-membered dihydrofuran ring and a six-membered benzene ring . This moiety is often found in various natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure .Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by its functional groups and the 2,3-dihydrobenzofuran moiety. For instance, the hydroxyethyl group might be involved in reactions with electrophiles, and the amide group could participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amide and hydroxyethyl groups could influence its solubility in different solvents. The compound’s melting point, boiling point, and other physical properties could be determined experimentally .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

Research indicates that derivatives of 2,3-dihydrobenzofuran exhibit significant antimicrobial and antifungal activities. For example, a study synthesized a series of compounds for screening against Gram-positive and Gram-negative bacteria, as well as fungi, suggesting that thiazole derivatives discovered could be valuable for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Potential in Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a critical mechanism for anticancer drugs. Studies on dihydrobenzofuran lignans and related compounds have shown promising activity against various cancer cell lines, particularly leukemia and breast cancer. These compounds, through their interaction with tubulin, could offer new pathways for developing antitumor agents that work by disrupting mitotic spindle formation, a crucial process in cell division (Pieters et al., 1999).

Neurodegenerative Disease Research

The role of boron-containing molecules, which share a structural similarity with benzofuran derivatives, has been explored in the context of neurodegenerative diseases. One study found that oxaborole carboxamides showed potent activity against Trypanosoma brucei, a parasite responsible for sleeping sickness, a disease that affects the central nervous system. Such compounds could cross the blood-brain barrier, demonstrating potential for treating central nervous system diseases (Nare et al., 2010).

Molecular Structure Analysis and Drug Design

Molecular structure analysis of closely related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, provides insights into intermolecular interactions, which are crucial for drug design and development. Understanding these interactions helps in predicting the behavior of new compounds in biological systems, aiding the development of more effective drugs (Karabulut et al., 2014).

Material Science Applications

In material science, the synthesis and characterization of novel polyimides involving benzamide derivatives underscore their importance in creating new materials with specific thermal and chemical properties. These materials find applications in electronics, aerospace, and as components in high-performance polymers (Butt et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO3/c18-12-2-1-3-13(19)16(12)17(22)20-9-14(21)10-4-5-15-11(8-10)6-7-23-15/h1-5,8,14,21H,6-7,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFRRCJCBZFHCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=C(C=CC=C3F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2676206.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2676209.png)

![Benzo[d]thiazol-6-yl(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2676212.png)

![Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2676215.png)

![4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2676218.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2676222.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea](/img/structure/B2676224.png)

![6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2676226.png)

![2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2676229.png)